2-Propenoic acid, (triethoxysilyl)methyl ester

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, (triethoxysilyl)methyl ester typically involves the reaction of acrylic acid with chloromethyl triethoxysilane in the presence of a base such as triethylamine and a polymerization inhibitor like hydroquinone . The reaction is carried out in toluene at a temperature range of 80-100°C for about 5 hours . After the reaction, the product is purified by distillation under reduced pressure to obtain a high yield of the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Propenoic acid, (triethoxysilyl)methyl ester undergoes various chemical reactions, including:

Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Polymerization: Initiators like peroxides or azo compounds under controlled temperature and pressure.

Major Products Formed

Hydrolysis: 2-Propenoic acid and triethoxysilanol.

Polymerization: Polymers with silane functional groups.

Applications De Recherche Scientifique

2-Propenoic acid, (triethoxysilyl)methyl ester has been extensively studied for its applications in various fields:

Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.

Biology: Investigated for its potential use in biomaterials and drug delivery systems.

Medicine: Explored for its role in developing biocompatible coatings and implants.

Mécanisme D'action

The mechanism of action of 2-Propenoic acid, (triethoxysilyl)methyl ester involves its ability to form covalent bonds with various substrates through its silane and ester functional groups. The compound can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in surface modification and adhesion applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Propenoic acid, methyl ester:

2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: A similar compound with a methacrylate moiety, used in similar applications but with different properties due to the presence of the methacrylate group.

Uniqueness

2-Propenoic acid, (triethoxysilyl)methyl ester is unique due to the presence of both the propenoic acid and triethoxysilyl groups, which impart distinct reactivity and functionality. This dual functionality makes it particularly valuable in applications requiring both polymerization and surface modification capabilities.

Activité Biologique

2-Propenoic acid, (triethoxysilyl)methyl ester, commonly referred to as triethoxysilylpropyl methacrylate (TMSPMA), is a silane coupling agent used in various industrial applications, particularly in the formulation of polymers and adhesives. This compound exhibits significant biological activity that warrants a detailed examination of its pharmacokinetics, toxicity, and potential therapeutic applications.

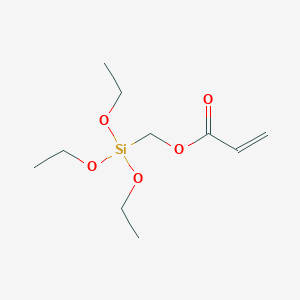

Chemical Structure and Properties

The chemical structure of TMSPMA can be represented as follows:

This compound features a methacrylate group that allows it to participate in polymerization reactions, forming stable covalent bonds with organic and inorganic substrates.

Absorption and Metabolism

TMSPMA is readily absorbed through oral, dermal, and inhalation routes. Upon exposure, it is rapidly metabolized into methacrylic acid, which is then processed through the tricarboxylic acid (TCA) cycle, leading to the production of carbon dioxide . The compound's absorption characteristics suggest potential systemic effects following exposure.

Toxicity Studies

- Acute Toxicity : Various studies indicate that TMSPMA exhibits moderate acute toxicity. LD50 values have been reported between 277 mg/kg and 840 mg/kg in rats . Dermal exposure has resulted in erythema and edema in animal models .

- Chronic Toxicity : In long-term inhalation studies, rats exposed to TMSPMA showed dose-dependent respiratory effects and systemic toxicity at high concentrations (≥500 ppm). Notably, significant organ weight reductions were observed at doses above 124 ppm .

- Genotoxicity : In vitro assays have shown mixed results regarding genotoxicity. While some studies indicated mutagenic effects in mammalian cells, others did not demonstrate such effects in vivo using mouse models . The International Agency for Research on Cancer (IARC) classifies TMSPMA as "Unclassifiable as to carcinogenicity in humans" (Group 3) .

- Neurotoxicity : Limited data suggest potential neurotoxic effects at high doses, including impaired locomotor activity and behavioral changes observed in rat models .

Human Clinical Reports

Clinical observations have documented skin sensitization reactions among individuals exposed to TMSPMA during occupational settings. A patch test involving 20 volunteers revealed positive reactions indicating potential allergenic properties of the compound .

Animal Studies

A series of studies involving rabbits demonstrated that dermal application of TMSPMA led to local irritation and sensitization responses. In one study, a significant percentage of subjects exhibited erythema following exposure to saturated cotton pellets treated with the compound .

TMSPMA primarily functions as a coupling agent in polymerization reactions. Its mechanism involves grafting polymerization where it forms siloxane bonds with inorganic substrates, enhancing the mechanical properties and biocompatibility of hybrid materials.

Applications

The biological activity of TMSPMA has implications across various fields:

- Biomedical Engineering : Used for modifying biomaterials to improve their compatibility with biological tissues.

- Dental Materials : Employed in dental adhesives due to its strong bonding capabilities.

- Coatings and Sealants : Enhances adhesion and durability in industrial applications.

Propriétés

IUPAC Name |

triethoxysilylmethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5Si/c1-5-10(11)12-9-16(13-6-2,14-7-3)15-8-4/h5H,1,6-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUXKFKVDQRWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](COC(=O)C=C)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619314 | |

| Record name | (Triethoxysilyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78884-71-6 | |

| Record name | (Triethoxysilyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.